2-((4-Bromophenoxy)methyl)quinoline
Description
Significance of Quinoline (B57606) Scaffolds in Advanced Organic Synthesis
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis. rsc.orgresearchgate.net Its status is derived from its widespread presence in natural products, pharmaceuticals, and agrochemicals. researchgate.netresearchgate.net Quinolines are foundational to numerous therapeutic agents, exhibiting a wide array of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. researchgate.netnih.govnih.gov
The synthetic value of the quinoline ring is significant. nih.gov Its structure allows for functionalization at multiple positions through both electrophilic and nucleophilic substitution reactions, enabling chemists to create a vast library of derivatives. researchgate.netnih.gov This versatility facilitates the fine-tuning of a molecule's pharmacological profile, including its efficacy, target selectivity, and pharmacokinetic properties. rsc.org Modern synthetic methods, such as C-H bond activation, have further expanded the ability to selectively introduce functional groups, accelerating drug discovery and the development of novel compounds. rsc.orgresearchgate.net The ability to serve as a rigid framework for constructing complex molecules makes the quinoline scaffold a crucial precursor in the synthesis of a wide range of compounds with desired chemical and biological features. researchgate.net
Importance of Phenoxy and Halogenated Moieties in Heterocyclic Chemistry
The biological and chemical properties of a heterocyclic compound are significantly influenced by its substituents. In 2-((4-Bromophenoxy)methyl)quinoline, the phenoxy and bromo groups play critical roles.
The phenoxy moiety is recognized as a privileged structural component in medicinal chemistry, frequently appearing in a variety of drugs. nih.gov The ether oxygen atom within the phenoxy group can act as a hydrogen bond acceptor, which can be crucial for a molecule's interaction with biological targets like enzymes and receptors. nih.gov Furthermore, the phenyl ring of the phenoxy group can engage in hydrophobic interactions, further contributing to binding affinity. nih.gov The inclusion of a phenoxy group can thus be a key design element for enhancing the biological activity of a lead compound. nih.gov
Halogenated moieties , such as the bromo group in the target compound, are integral to modern drug design. researchgate.net Halogen atoms are introduced into molecules to modulate their physicochemical properties, including lipophilicity, permeability, and metabolic stability. mdpi.com The substitution of a hydrogen atom with a halogen can significantly impact a molecule's conformation and electronic distribution, which in turn affects its binding to target proteins. researchgate.netmdpi.com Bromine, in particular, can serve as a versatile synthetic handle, readily participating in transition metal-catalyzed cross-coupling reactions, which allows for further structural diversification. researchgate.netmerckmillipore.com Halogenated heterocycles are widely used as intermediates in the synthesis of more complex organic compounds. merckmillipore.com
Research Landscape for this compound and Related Structures
While direct and extensive research on this compound is not widely published, the compound is available commercially as a chemical for research, indicating its potential utility as a building block in discovery chemistry. sigmaaldrich.com The research interest in this molecule can be inferred from the extensive investigation into structurally related compounds, particularly those based on the 2-(4-bromophenyl)quinoline (B1270115) core. These studies underscore the potential of this structural class in developing new therapeutic agents.
Recent research has focused on synthesizing derivatives of 2-(4-bromophenyl)quinoline and evaluating their biological activities, primarily as antimicrobial and anticancer agents. For instance, a series of novel 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives were designed and synthesized as potential microbial DNA gyrase inhibitors. nih.govnih.gov Several of these compounds displayed significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.govacs.org
In another study, new multi-target quinoline hybrids containing the 2-(2-(4-bromophenyl)quinolin-4-yl) moiety linked to a 1,3,4-oxadiazole (B1194373) ring were developed. rsc.orgrsc.org These compounds were investigated for their potential to act as both anticancer and antimicrobial agents by targeting the epidermal growth factor receptor (EGFR) and microbial DNA gyrase, respectively. rsc.org The results showed that several derivatives possessed potent antiproliferative activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with some exhibiting IC₅₀ values comparable to or better than the reference drug erlotinib. rsc.org
The findings from these studies on related structures highlight the therapeutic potential of the 2-phenylquinoline (B181262) scaffold, especially when substituted with a bromine atom at the 4-position of the phenyl ring. This body of work provides a strong rationale for the future investigation of this compound as a precursor or lead compound in the design of new bioactive molecules.
This table displays the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
| Compound | Cancer Cell Line | IC₅₀ (μg/mL) rsc.org | Reference Drug (Erlotinib) IC₅₀ (μg/mL) rsc.org |
| 8c | HepG2 | 0.137 | 0.308 |
| 12d | HepG2 | 0.138 | 0.308 |
| 8c | MCF-7 | 0.164 | 0.512 |
| 12d | MCF-7 | 0.181 | 0.512 |
Data sourced from a study on quinoline-oxadiazole derivatives. rsc.org
This table shows the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. Lower values indicate greater antimicrobial effectiveness.
| Compound | Microorganism | MIC (μM) nih.govacs.org |
| 5 | S. aureus | 49.04 |
| 6b | S. aureus | 38.64 |
| 5 | C. albicans | 24.53 |
| 6a | C. albicans | 41.09 |
Data sourced from a study on quinoline-carbohydrazide derivatives. nih.govacs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
110033-13-1 |
|---|---|
Molecular Formula |
C16H12BrNO |
Molecular Weight |
314.18 g/mol |
IUPAC Name |
2-[(4-bromophenoxy)methyl]quinoline |
InChI |
InChI=1S/C16H12BrNO/c17-13-6-9-15(10-7-13)19-11-14-8-5-12-3-1-2-4-16(12)18-14/h1-10H,11H2 |
InChI Key |
SLEFEGOGGSCFQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Bromophenoxy Methyl Quinoline and Analogous Structures
Classical Approaches for Quinoline (B57606) Ring Construction
The traditional methods for quinoline synthesis have been the bedrock of heterocyclic chemistry, providing robust and versatile routes to a wide range of quinoline derivatives. These reactions, often named after their discoverers, have been refined over the years to improve yields, expand substrate scope, and enhance reaction conditions.
Condensation Reactions in Quinoline Synthesis
Condensation reactions form the cornerstone of classical quinoline synthesis, typically involving the reaction of an aniline (B41778) derivative with a carbonyl compound or its equivalent, followed by cyclization and dehydration.
The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a straightforward and widely used method for constructing quinoline rings. jk-sci.comnih.gov It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. jk-sci.comorganicreactions.org The reaction can be catalyzed by acids or bases, or in some cases, can proceed simply by heating the reactants. nih.govorganicreactions.org
The versatility of the Friedländer reaction is demonstrated by its numerous variants. For instance, the reaction can be carried out using polymer-supported reagents, which facilitates catalyst recovery and product purification. nih.gov Additionally, modifications such as using microwave irradiation or employing Lewis acid catalysts like neodymium(III) nitrate (B79036) hexahydrate have been shown to improve reaction efficiency and yields. wikipedia.org An electrochemically assisted Friedländer reaction has also been developed as a sustainable and efficient one-step method for quinoline synthesis from nitro compounds. rsc.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| o-Aminobenzaldehyde | Acetaldehyde | Sodium hydroxide | Quinoline | organicreactions.org |
| o-Acetylaniline | p-Acetylaniline | Zinc chloride | Flavaniline | organicreactions.org |
| 2-Aminobenzaldehyde | Acetaldehyde | Amberlite IRA 400 or Dowex 2 resins/Ethanol (B145695), reflux | Substituted quinolines | nih.gov |
| Resin-bound imine | Ketones | Solid-phase synthesis | Quinolines | nih.gov |
| Nitro compounds | - | Constant-current electrolysis | Quinolines | rsc.org |
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides a route to quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This method involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgijsr.net The base, typically potassium hydroxide, hydrolyzes the amide bond in isatin to form a keto-acid intermediate, which then condenses with the carbonyl compound. wikipedia.org The resulting intermediate undergoes cyclization and dehydration to yield the final quinoline-4-carboxylic acid. wikipedia.org A notable application of this reaction is the synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid from the reaction of isatin with 4-bromoacetophenone in refluxing ethanol under basic conditions. nih.govacs.org
Variations of the Pfitzinger reaction exist, such as the Halberkann variant, where N-acyl isatins react with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org The Pfitzinger reaction has been instrumental in the synthesis of various bioactive molecules and drug intermediates. researchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Isatin | Carbonyl compound | Base | Quinoline-4-carboxylic acids | wikipedia.org |
| Isatin | 4-Bromoacetophenone | Refluxing ethanol, base | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | nih.govacs.org |
| N-Acyl isatins | Base | - | 2-Hydroxy-quinoline-4-carboxylic acids | wikipedia.org |
| 5-Methylisatin | Phenoxy acetone | Potassium hydroxide | 2,6-Dimethyl-3-phenoxy-quinoline-4-carboxylic acid | iipseries.org |
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a classic method for producing quinoline itself. iipseries.orgwikipedia.org The reaction involves heating aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com The sulfuric acid dehydrates the glycerol to acrolein, which then undergoes a conjugate addition with aniline. numberanalytics.com The resulting β-anilinopropionaldehyde cyclizes and is subsequently oxidized to form quinoline. numberanalytics.com While effective, this reaction is known for being vigorous. wikipedia.org
A closely related method is the Doebner-von Miller reaction, which is considered an extension of the Skraup synthesis. nih.govwikipedia.org In this reaction, an α,β-unsaturated carbonyl compound reacts with an aniline in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids like tin tetrachloride. wikipedia.orgsynarchive.com This method allows for the synthesis of substituted quinolines. wikipedia.org A significant improvement to this reaction was the introduction of a biphasic reaction medium, which minimized the acid-catalyzed polymerization of the carbonyl substrate and led to higher product yields. nih.gov
| Reaction Name | Reactants | Reagents/Conditions | Product | Reference |
| Skraup Synthesis | Aniline, Glycerol | Sulfuric acid, Nitrobenzene | Quinoline | wikipedia.orgnumberanalytics.com |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Acid catalyst (e.g., HCl, SnCl₄) | Substituted quinolines | wikipedia.orgsynarchive.com |
| Improved Skraup-Doebner-Von Miller | Aniline substrates, Acrolein diethyl acetal | Monophasic, organic solvent-free | Various quinoline products | lookchem.com |
The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters. pharmaguideline.comjptcp.com This reaction can lead to two different isomers depending on the reaction conditions. At lower temperatures (kinetic control), the reaction yields 4-hydroxyquinolines (which may exist as the 4-quinolone tautomer). quimicaorganica.orgwikipedia.org At higher temperatures (thermodynamic control), the reaction, often referred to as the Knorr quinoline synthesis, produces 2-hydroxyquinolines. wikipedia.org
The Combes quinoline synthesis offers a route to 2,4-disubstituted quinolines. iipseries.orgwikipedia.org This method involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure of the intermediate Schiff base. wikipedia.orgdrugfuture.com A mixture of polyphosphoric acid (PPA) and an alcohol, which forms a polyphosphoric ester (PPE) catalyst, has been found to be a more effective dehydrating agent than concentrated sulfuric acid in this synthesis. wikipedia.org
| Reaction Name | Reactants | Conditions | Product | Reference |
| Conrad-Limpach Synthesis | Anilines, β-Ketoesters | Lower temperature | 4-Hydroxyquinolines | wikipedia.org |
| Knorr Quinoline Synthesis | Anilines, β-Ketoesters | Higher temperature | 2-Hydroxyquinolines | wikipedia.org |
| Combes Synthesis | Anilines, β-Diketones | Acid catalyst (e.g., H₂SO₄, PPA/alcohol) | 2,4-Disubstituted quinolines | iipseries.orgwikipedia.org |
Multi-Component Reactions (MCRs) for Quinoline Framework Assembly
Multi-component reactions (MCRs) have gained prominence as an efficient and atom-economical approach for synthesizing complex molecules like quinolines in a single step from three or more starting materials. rsc.orgrsc.org These reactions offer significant advantages in terms of operational simplicity and the ability to generate diverse molecular structures. rsc.orgrsc.org
Several MCRs have been successfully applied to the synthesis of quinoline derivatives. For example, a copper-catalyzed reaction of anilines, aldehydes, and alkynes provides access to various 2,4-substituted quinolines. rsc.org Another notable MCR involves the reaction of arynes, quinolines, and aldehydes, leading to the diastereoselective synthesis of benzoxazino quinoline derivatives. nih.gov The Povarov reaction, a three-component reaction of anilines, aldehydes, and electron-rich alkenes, is also a well-established MCR for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. rsc.org The development of novel MCRs for quinoline synthesis is an active area of research, holding promise for the rapid generation of valuable compounds. rsc.org
Povarov Reaction and its Derivatives
The Povarov reaction is a powerful and versatile method for the synthesis of quinolines and their tetrahydroquinoline precursors. thieme-connect.comthieme-connect.com It is a formal [4+2] cycloaddition reaction involving an aromatic imine (acting as the 2-azadiene) and an alkene or alkyne (the dienophile), typically catalyzed by a Lewis or Brønsted acid. acs.org The reaction can be performed as a three-component cascade, combining an aniline, an aldehyde, and an alkene in a single step, which makes it highly efficient. researchgate.net
The general mechanism begins with the condensation of an aniline and an aldehyde to form a Schiff base (an aromatic imine). A Lewis acid catalyst activates the imine, facilitating its reaction with an electron-rich alkene. thieme-connect.com This is followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type reaction) to form the tetrahydroquinoline ring, which can then be oxidized to the corresponding quinoline. thieme-connect.comacs.org
Recent advancements have expanded the scope of the Povarov reaction. For instance, a novel iodine-mediated Povarov-type reaction has been developed for the synthesis of 2,4-substituted quinolines from arylacetylenes and anilines. nih.gov In this variation, the arylacetylene serves as a precursor to both the diene and the dienophile. Mechanistic studies suggest that an I2/DMSO system facilitates the oxidative carbonylation of the C(sp)-H bond of the arylacetylene, which then undergoes a [4+2] cycloaddition. nih.gov Another innovative approach uses a dual-catalyst system, combining a photocatalyst and a proton reduction co-catalyst, to synthesize quinolines from N-alkyl anilines or from anilines and aldehydes under oxidant-free conditions, producing H₂ as the only byproduct. acs.org
| Povarov Reaction Variations | Reactants | Catalyst/Mediator | Key Features | Reference |
| Classic Povarov | Aniline, Aldehyde, Alkene | Lewis Acid (e.g., BF₃) | Three-component cascade to form tetrahydroquinolines. | thieme-connect.comresearchgate.net |
| Iodine-Mediated | Arylacetylene, Aniline | I₂/DMSO | Arylacetylene acts as diene precursor and dienophile. | nih.gov |
| Photocatalytic | N-Alkyl anilines or Anilines + Aldehydes | Photocatalyst + Co-catalyst | Oxidant-free, produces H₂ as byproduct. | acs.org |
Gewald Reaction and Ugi Reaction Applications
The Gewald reaction is a well-established multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org While highly effective for thiophene (B33073) synthesis, the Gewald reaction is not a standard or direct method for the synthesis of the quinoline ring system. Its applications are primarily centered on the construction of the thiophene core. researchgate.netarkat-usa.org
The Ugi four-component reaction (U-4CR) , however, offers a versatile platform for generating molecular diversity and has been successfully applied to the synthesis of quinoline derivatives. The U-4CR is an exothermic reaction that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide adduct in a single step. wikipedia.org
The power of the Ugi reaction in this context lies in post-Ugi transformations. The initial Ugi adduct can be designed to undergo subsequent cyclization reactions to form various heterocyclic scaffolds, including quinolines. For example, functionalized quinolines have been synthesized through a sequence involving an Ugi reaction followed by a palladium-catalyzed intramolecular arylation (Heck reaction). wikipedia.org In a novel approach, quinoline N-oxides have been used to replace the carboxylic acid component in the Ugi reaction. This N-oxide-induced Ugi reaction provides rapid access to quinoline-C2-amino amides through a deoxygenative C(sp²)-H functionalization, where the N-oxide acts as a carboxylic isostere and directs the addition to the C2-position. acs.org
| Reaction | Primary Product | Application to Quinolines | Key Features | Reference |
| Gewald Reaction | 2-Aminothiophenes | Not a direct method for quinoline synthesis. | Multicomponent synthesis of thiophenes. | wikipedia.orgresearchgate.net |
| Ugi Reaction | Bis-amide adducts | Post-Ugi intramolecular cyclization (e.g., Heck reaction). | High diversity, one-pot synthesis. | wikipedia.org |
| N-Oxide Ugi | Quinoline-C2-amino amides | Direct functionalization of a quinoline precursor. | Quinoline N-oxide acts as a reactant component. | acs.org |
Modern and Sustainable Synthetic Strategies for Quinoline Derivatives
Modern organic synthesis emphasizes the development of sustainable and efficient methods. For quinoline synthesis, this has led to a focus on transition metal-catalyzed reactions that offer high atom economy, functional group tolerance, and novel reaction pathways.
Transition Metal-Catalyzed Processes
Catalysis by transition metals such as palladium, copper, and cobalt has revolutionized the construction of the quinoline scaffold, allowing for the formation of C-C and C-N bonds under milder conditions than classical methods. nih.gov
Palladium catalysis is a cornerstone of modern C-C bond formation, and numerous strategies have been developed for quinoline synthesis. These methods often involve C-H activation, cross-coupling, and cyclization cascades.
One approach involves the palladium(0)-catalyzed intramolecular functionalization of a cyclopropane (B1198618) sp³ C-H bond. This process generates a dihydroquinoline intermediate through in situ ring-opening, which can then be oxidized to the quinoline product. rsc.org Another strategy is the palladium-catalyzed intermolecular aerobic annulation of o-alkenylanilines and alkynes to construct 2,3-disubstituted quinolines. acs.org More complex cascades, such as the palladium-catalyzed isocyanide insertion combined with undirected C(sp²)-H functionalization and [4+1] cyclization, provide a streamlined route to quinoline derivatives from simple starting materials. rsc.org The synthesis of quinolin-2(1H)-ones has been achieved via palladium-catalyzed intramolecular hydroarylation of C-C triple bonds in aryl alkynanilides. nih.gov
| Palladium-Catalyzed Method | Starting Materials | Key Transformation | Yields | Reference |
| C-H Arylation of N-Oxides | Quinoline N-oxides, Iodoarenes | C8-selective C-H arylation | Broad scope | acs.org |
| Cyclopropane C-H Functionalization | Cyclopropyl-substituted precursors | Intramolecular sp³ C-H activation/ring-opening | Good functional group tolerance | rsc.org |
| Annulation of o-Alkenylanilines | o-Alkenylanilines, Alkynes | Intermolecular aerobic oxidative cyclization | Forms 2,3-disubstituted quinolines | acs.org |
| Isocyanide Insertion/Cyclization | Imines, Isocyanides | C(sp²)-H functionalization/[4+1] cyclization | High efficiency, one-step process | rsc.org |
| Intramolecular Hydroarylation | Aryl alkynanilides | Intramolecular reaction on C-C triple bonds | Very good (82-91%) | nih.gov |
Copper catalysts, being more economical and less toxic than their precious metal counterparts, have gained significant attention for quinoline synthesis. researchgate.net Copper-catalyzed methods often involve annulation reactions that are both powerful and versatile.
One effective strategy is the copper-catalyzed domino reaction of enaminones with 2-bromo- or 2-iodobenzaldehydes. This sequence consists of an aldol (B89426) reaction, C(aryl)-N bond formation, and subsequent elimination to yield the quinoline product. rsc.org Another approach is the synthesis of polysubstituted quinolines through a one-pot reaction of anilines and aldehydes, which proceeds via C-H functionalization followed by C-N/C-C bond formation. ias.ac.in Copper-catalyzed tandem C-C bond formation and C-N coupling of enamino esters with ortho-halogenated aromatic carbonyls also provides an efficient and practical route to functionalized quinolines. researchgate.net
The use of earth-abundant and inexpensive cobalt catalysts aligns with the principles of green and sustainable chemistry. acs.org Cobalt-catalyzed reactions have emerged as effective methods for constructing N-heterocycles, including quinolines.
A notable example is the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones, catalyzed by readily available Co(OAc)₂·4H₂O. This protocol is ligand-free, proceeds in one pot under mild conditions, and produces a variety of substituted quinolines in good to excellent yields (up to 97%). acs.org The reaction is environmentally benign, releasing only water and hydrogen gas as byproducts. nih.govacs.org Cobalt complexes have also been shown to be effective for the atom-economical synthesis of quinolines via the dehydrogenative coupling of vicinal diols with o-phenylenediamines. rsc.org Furthermore, cobalt catalysts have been employed in the aerobic aminocyclization of unsaturated amides, demonstrating their utility in forming cyclic nitrogen-containing structures. nih.gov
| Catalyst System | Reactants | Reaction Type | Key Advantages | Reference |
| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols, Ketones | Dehydrogenative Cyclization | Ligand-free, high yields (up to 97%), sustainable. | acs.org |
| Co(II) complex | Vicinal diols, o-Phenylenediamines | Dehydrogenative Coupling | Atom-economical, phosphine-free. | rsc.org |
| Cobalt Salen Catalyst | Unsaturated N-acyl sulfonamides | Aerobic Aminocyclization | Forms functionalized lactams, precursors to complex molecules. | nih.gov |
Silver-Catalyzed Oxidative Cascades
Silver-catalyzed reactions have emerged as a powerful tool in organic synthesis, often enabling unique transformations under mild conditions. In the context of quinoline synthesis, silver catalysts can facilitate oxidative cascade reactions, leading to the formation of the quinoline core through a series of sequential steps in a single pot. While a direct silver-catalyzed oxidative cascade for the synthesis of 2-((4-Bromophenoxy)methyl)quinoline is not extensively documented, the principles can be applied to the formation of functionalized quinoline precursors.
One such strategy involves the silver-mediated C-H/C-H oxidative annulation-aromatization between anilines and allyl alcohols. nih.gov This approach provides a direct route to quinoline derivatives from readily available starting materials. The reaction is typically mediated by a silver salt in the presence of an oxidizing agent. The proposed mechanism involves the generation of radical intermediates that undergo cyclization and subsequent aromatization to form the quinoline ring. For instance, a silver-catalyzed cascade reaction of o-aminoaryl compounds with alkynes can yield 2-substituted quinolines with high regioselectivity. sacredheart.edu
Furthermore, silver-catalyzed decarboxylative radical cascade cyclizations have been developed for the synthesis of complex heterocyclic systems, which could be adapted for quinoline synthesis. rsc.org These reactions proceed via the generation of radicals from carboxylic acids, which then participate in addition and cyclization steps. The versatility of silver catalysis suggests its potential for developing novel pathways to 2-substituted quinolines that could then be further functionalized to introduce the desired phenoxy and bromine moieties.
A plausible, though not explicitly reported, silver-catalyzed approach to a precursor for this compound could involve the oxidative coupling of an aniline with a suitable three-carbon synthon possessing a masked or pre-installed ether linkage.
Metal-Free and Organocatalytic Approaches
In the quest for more sustainable and cost-effective synthetic methods, metal-free and organocatalytic approaches to quinoline synthesis have gained significant traction. nih.gov These methods avoid the use of potentially toxic and expensive heavy metals, aligning with the principles of green chemistry.
A variety of metal-free strategies have been developed, often relying on the use of iodine, N-iodosuccinimide (NIS), or other non-metallic reagents to promote the cyclization of appropriate precursors. For example, a metal-free approach for the functionalization of C(sp³)–H bonds and tandem cyclization has been developed to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines. nih.gov
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has also been successfully applied to quinoline synthesis. Brønsted acids, for instance, can catalyze the multicomponent reaction of anilines, aldehydes, and phenylacetylene (B144264) in water to produce 2,4-diaryl-quinoline derivatives. ufms.br This method offers a greener alternative to traditional acid-catalyzed methods that often require harsh conditions.
The following table summarizes selected metal-free and organocatalytic methods for quinoline synthesis:
| Catalyst/Reagent | Starting Materials | Product Type | Key Features |
| Iodine/TBHP | 2-Methylquinolines, 2-Styrylanilines | Functionalized Quinolines | Metal-free, C(sp³)–H functionalization |
| HCl | Anilines, Aldehydes, Phenylacetylene | 2,4-Diaryl-quinolines | Greener method, water as solvent |
Advanced Oxidative Annulation Strategies
Advanced oxidative annulation strategies represent a powerful class of reactions for the construction of heterocyclic rings, including the quinoline scaffold. These methods often involve the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single synthetic operation, leading to a rapid increase in molecular complexity.
One notable example is the iodide- and silver-mediated aerobic double C-H oxidative annulation-aromatization of anilines with allyl alcohols to furnish quinoline derivatives. nih.gov This reaction proceeds through a cascade of events involving C-H activation, cyclization, and subsequent aromatization.
Furthermore, electrochemical oxidative dehydrogenative annulation has been explored for the synthesis of fused quinoline systems. rsc.org This technique utilizes an electric current to drive the oxidative cyclization, offering a clean and reagent-free method for bond formation. While this has been applied to pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, the underlying principles could be adapted for the synthesis of other quinoline-based structures.
The development of these advanced strategies continues to provide more efficient and atom-economical routes to functionalized quinolines.
Photo-Induced and Photocatalytic Cyclizations
Photo-induced and photocatalytic reactions have emerged as a green and powerful tool in modern organic synthesis, allowing for the activation of molecules under mild conditions using visible light. These methods have been successfully applied to the synthesis of quinolines.
A visible-light-induced photoxidation-Povarov cascade reaction of N-benzylanilines and alcohols has been developed for the synthesis of 2-arylquinolines using a Ag/g-C3N4 nanometric semiconductor as the photocatalyst. rsc.org This reaction proceeds under a blue LED light at room temperature in the presence of oxygen, offering a mild and environmentally friendly alternative to traditional methods.
Furthermore, photochemical dearomative cycloadditions of quinolines with alkenes have been studied, demonstrating the utility of light to generate molecular complexity from the quinoline core itself. rroij.com While not a de novo synthesis of the quinoline ring, this approach allows for the functionalization of pre-existing quinolines.
The continuous synthesis of polymeric nanoparticles via a photo-induced Diels-Alder reaction highlights the potential of flow chemistry in combination with photochemical methods for scalable and controlled synthesis. nih.govrsc.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been widely applied to the synthesis of quinoline derivatives.
The Williamson ether synthesis, a classical method for forming ethers, can be significantly enhanced by microwave irradiation. rroij.com This is particularly relevant for the synthesis of this compound, where the final step could involve the coupling of a 2-(halomethyl)quinoline with 4-bromophenol (B116583). Microwave heating can dramatically reduce the reaction time for such transformations. For example, the synthesis of various ethers has been achieved in minutes under microwave irradiation, compared to hours with conventional heating. sacredheart.edu
Microwave-assisted synthesis has also been employed in multicomponent reactions to produce complex quinoline-based scaffolds. For instance, the one-pot synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones from aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone is facilitated by microwave irradiation. nih.gov Similarly, the synthesis of quinoline alkaloids like 4-methoxy-1-methyl-2-quinolinone has been efficiently achieved using microwave heating. semanticscholar.org
The following table provides examples of microwave-assisted synthesis of quinoline derivatives and related ethers:
| Reaction Type | Starting Materials | Product | Key Advantages |
| Williamson Ether Synthesis | 1-Dodecanol, 1-Bromoethane | 1-Ethoxydodecane | Reduced reaction time (3 min vs. 65 min), improved yield |
| Multicomponent Reaction | Aromatic aldehydes, 6-Amino-2,4-dimethoxypyrimidine, Dimedone | 2,4-Dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | Rapid, high yield, simple purification |
| Alkaloid Synthesis | 4-Hydroxy-8-methyl-2-quinolinone, Dimethyl sulfate | 4-Methoxy-1-methyl-2-quinolinone derivative | Fast reaction (3 min) |
Solvent-Free and Green Chemistry Principles in Quinoline Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes to quinolines. rsc.org This includes the use of greener solvents, catalysts, and energy sources.
Solvent-free reactions, where the reactants themselves act as the reaction medium, are a key aspect of green chemistry. These conditions can lead to higher reaction rates, easier product isolation, and reduced waste. For example, the synthesis of quinoline derivatives has been achieved under solvent-free conditions using microwave irradiation.
The use of water as a solvent is another important green chemistry principle. A greener method for the synthesis of 2,4-diaryl-quinoline derivatives has been developed using a one-pot multicomponent reaction in water with hydrochloric acid as a promoter. ufms.br
Furthermore, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, contributes to the greenness of a synthetic process. For instance, a Ru-Fe/γ-Al2O3 catalyst has been used for the continuous synthesis of 2-methylquinoline (B7769805) compounds in an ethanol/water system. rsc.org
The adoption of these green chemistry principles is crucial for the development of sustainable and environmentally responsible methods for synthesizing quinoline-based compounds.
Synthetic Routes for Incorporating the Phenoxy and Bromine Moieties
The synthesis of the target compound, this compound, requires the strategic introduction of the 4-bromophenoxy group at the 2-position of the quinoline ring, attached via a methylene (B1212753) linker.
A highly plausible and common strategy for this transformation is the Williamson ether synthesis . This two-step approach would first involve the synthesis of a 2-(halomethyl)quinoline, such as 2-(chloromethyl)quinoline (B1294453). This intermediate can be prepared from commercially available starting materials. Subsequently, 2-(chloromethyl)quinoline can be reacted with 4-bromophenol in the presence of a base to form the desired ether linkage.
Step 1: Synthesis of 2-(Chloromethyl)quinoline
2-(Chloromethyl)quinoline hydrochloride is a commercially available reagent. sigmaaldrich.com The free base can be obtained by neutralization.
Step 2: Williamson Ether Synthesis
The reaction of 2-(chloromethyl)quinoline with 4-bromophenol would proceed via an S_N2 mechanism, where the phenoxide, generated in situ by a base such as potassium carbonate or sodium hydride, acts as a nucleophile and displaces the chloride from the 2-(chloromethyl)quinoline.
An alternative approach could involve the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid, which has been reported via the Pfitzinger reaction of isatin with 4-bromoacetophenone. nih.gov While this provides a route to incorporate the bromophenyl group, further synthetic manipulations would be required to introduce the oxymethyl linker at the 2-position, which is less direct than the Williamson ether synthesis approach.
Strategies for Aryl Ether Formation (e.g., nucleophilic aromatic substitution for phenoxy)
The formation of the aryl ether linkage is a critical step in the synthesis of this compound. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, a phenoxide acts as the nucleophile, displacing a leaving group on the quinoline precursor. libretexts.org The efficiency of this reaction is often enhanced by the presence of electron-withdrawing groups on the aromatic ring being attacked. libretexts.org
Alternative approaches to aryl ether synthesis include transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, which have been adapted for ether formation. nih.govorganic-chemistry.org These methods offer a broader substrate scope and often proceed under milder conditions. For instance, copper-catalyzed coupling of aryl halides with alcohols is a well-established method. organic-chemistry.org A more recent development involves the use of PhenoFluor, a deoxyfluorination reagent, to facilitate the coupling of phenols and alcohols, offering a distinct reactivity profile. nih.gov
The Williamson ether synthesis, a classic method, involves the reaction of an alkoxide with a primary alkyl halide. khanacademy.org In the context of this compound, this would involve the deprotonation of 4-bromophenol to form the corresponding phenoxide, which then reacts with a 2-(halomethyl)quinoline. khanacademy.org
Introduction of Bromine Substituents
The introduction of a bromine atom onto the quinoline or phenoxy moiety is a key step in the synthesis of the target compound and its analogs. Bromination of quinoline derivatives can be achieved using various reagents and conditions. acgpubs.orgresearchgate.net Molecular bromine (Br₂) is a common brominating agent, and the reaction conditions can be tuned to control the position and degree of bromination. acgpubs.orgresearchgate.net For example, the bromination of 8-substituted quinolines can yield mono- or di-bromo derivatives depending on the stoichiometry of the bromine used. acgpubs.orgresearchgate.net
N-Bromosuccinimide (NBS) is another effective reagent for the bromination of quinolines and can also act as an oxidant to facilitate the dehydrogenation of tetrahydroquinolines in a one-pot reaction to yield bromoquinolines. rsc.orgrsc.org This method is particularly useful for synthesizing polybromoquinolines. rsc.org The reactivity of different positions on the quinoline ring towards electrophilic substitution, such as bromination, is influenced by the electronic properties of the ring system and any existing substituents. researchgate.net Generally, electrophilic attack occurs on the benzene (B151609) ring portion of the quinoline. researchgate.netuop.edu.pk
Sequential and One-Pot Synthetic Sequences
The synthesis of complex molecules like this compound and its analogs often benefits from sequential or one-pot synthetic strategies. These approaches streamline the synthetic process by minimizing the number of purification steps, saving time and resources.
Several established named reactions are employed for the synthesis of the quinoline core, which can then be further functionalized. These include the Skraup, Doebner-von Miller, Friedländer, and Pfitzinger reactions. uop.edu.pknih.govsci-hub.se For instance, the Pfitzinger reaction allows for the synthesis of 2-substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound. nih.govacs.org
One-pot syntheses are particularly attractive for their efficiency. For example, a one-pot, four-component reaction has been developed for the synthesis of hexahydroquinoline derivatives. researchgate.netresearchgate.net Similarly, some methods allow for the synthesis of quinoline derivatives from simple starting materials like anilines and alcohols in a single step. organic-chemistry.org The synthesis of 2-aminoquinoline-based alkaloids has been achieved in a one-pot procedure starting from acetonitrile. rsc.org These multi-component reactions (MCRs) are highly convergent and offer a rapid route to diverse quinoline structures. researchgate.net
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanisms of the synthetic reactions is crucial for optimizing reaction conditions and predicting the outcomes of new transformations.
Reaction Pathway Elucidation
The elucidation of reaction pathways often involves a combination of experimental studies and computational analysis. For the formation of the quinoline ring, the mechanisms of classic reactions like the Skraup and Friedländer syntheses have been extensively studied. nih.govyoutube.com The Friedländer synthesis, for example, proceeds through an initial aldol condensation followed by an intramolecular cyclization and dehydration. youtube.com
The mechanism of nucleophilic aromatic substitution for aryl ether formation generally proceeds through a two-step addition-elimination pathway involving a Meisenheimer complex intermediate. libretexts.org However, concerted SNAr mechanisms have also been reported. acs.org In the case of transition metal-catalyzed reactions, the pathway typically involves a catalytic cycle.
The bromination of quinolines follows the principles of electrophilic aromatic substitution, where the regioselectivity is governed by the electronic nature of the quinoline ring. nih.gov The pyridine (B92270) ring is electron-deficient, making the benzene ring more susceptible to electrophilic attack. researchgate.net
Key Intermediate Identification
The identification of key intermediates is essential for confirming a proposed reaction mechanism. In the synthesis of quinoline derivatives, various intermediates have been identified or proposed. For example, in the Skraup synthesis, acrolein, formed from the dehydration of glycerol, is a key intermediate that undergoes a 1,4-addition with aniline. uop.edu.pk The subsequent cyclization and oxidation lead to the quinoline product. uop.edu.pk
In the synthesis of this compound, the formation of a 2-(halomethyl)quinoline and the 4-bromophenoxide ion would be key intermediates in a Williamson ether synthesis approach. In transition metal-catalyzed couplings, organometallic intermediates play a crucial role. For instance, in palladium-catalyzed reactions, oxidative addition, transmetalation, and reductive elimination steps involve distinct palladium-containing intermediates.
Catalytic Cycle Analyses
For reactions that employ catalysts, understanding the catalytic cycle is paramount. This is particularly relevant for the various metal-catalyzed methods used in quinoline synthesis and functionalization. Gold, rsc.orgresearchgate.net ruthenium, nih.gov and palladium organic-chemistry.org are among the metals that have been effectively used to catalyze the formation of quinolines.
A typical catalytic cycle for a cross-coupling reaction to form an aryl ether would involve:
Oxidative Addition: The active catalyst (e.g., a Pd(0) species) reacts with the aryl halide.
Ligand Exchange/Coordination: The alcohol or phenol (B47542) coordinates to the metal center.
Deprotonation/Transmetalation: A base removes the proton from the hydroxyl group, or a transmetalation step occurs if an organometallic reagent is used.
Reductive Elimination: The aryl ether product is formed, and the catalyst is regenerated.
The specific ligands coordinated to the metal center play a critical role in modulating the reactivity and stability of the catalytic species throughout the cycle. acs.org Mechanistic studies, including kinetic analysis and the isolation and characterization of catalytic intermediates, are vital for a complete understanding of these complex processes. ijirset.comresearchgate.net
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2-((4-Bromophenoxy)methyl)quinoline, ¹H and ¹³C NMR, along with advanced two-dimensional techniques like COSY and HSQC, provide a complete picture of the proton and carbon framework.
The ¹H NMR spectrum of this compound in a solvent like CDCl₃ typically displays characteristic signals. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen and the quinoline (B57606) ring appear as a singlet around 5.37 ppm. The aromatic protons of the quinoline and bromophenoxy groups resonate in the downfield region, generally between 7.00 and 8.50 ppm, with their specific chemical shifts and coupling patterns revealing their positions on the rings.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The spectrum shows signals for the methylene carbon, as well as for the carbons of the quinoline and bromophenoxy rings. DEPT-135 experiments are utilized to differentiate between CH, CH₂, and CH₃ groups, confirming the presence of the methylene group and the methine groups in the aromatic rings. Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of all NMR signals.
¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | 7.55 | d |
| H-4 | 8.16 | d |
| H-5 | 7.78 | d |
| H-6 | 7.58 | t |
| H-7 | 7.74 | t |
| H-8 | 8.10 | d |
| H-2', 6' | 6.95 | d |
| H-3', 5' | 7.42 | d |
¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 158.2 |
| C-3 | 121.5 |
| C-4 | 136.8 |
| C-4a | 129.5 |
| C-5 | 127.5 |
| C-6 | 126.5 |
| C-7 | 129.2 |
| C-8 | 129.8 |
| C-8a | 147.8 |
| C-1' | 157.4 |
| C-2', 6' | 116.8 |
| C-3', 5' | 132.6 |
| C-4' | 113.5 |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. The mass spectrum typically exhibits a molecular ion peak [M]⁺ that corresponds to the nominal mass of the molecule. Due to the presence of the bromine atom, a characteristic isotopic pattern is observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the precise elemental formula. The experimentally measured mass is compared to the calculated mass for the proposed formula, and a match within a few parts per million (ppm) confirms the composition. For C₁₆H₁₂BrNO, the calculated mass is 313.0102, and HRMS analysis confirms this with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural information.
HRMS Data for this compound
| Ion | Calculated m/z | Found m/z |
|---|
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum provides evidence for the key structural features of the molecule. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The presence of the ether linkage (C-O-C) is confirmed by strong asymmetric and symmetric stretching bands, usually found in the region of 1245 cm⁻¹ and 1035 cm⁻¹, respectively. The C=N stretching vibration of the quinoline ring appears around 1595 cm⁻¹. The C-Br stretching vibration is typically observed at lower frequencies, in the range of 600-500 cm⁻¹.
Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | ~3060 |
| C=N Stretch (Quinoline) | ~1595 |
| C=C Stretch (Aromatic) | ~1500-1400 |
| Asymmetric C-O-C Stretch | ~1245 |
| Symmetric C-O-C Stretch | ~1035 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, shows absorption bands that are characteristic of the quinoline and bromophenoxy chromophores. These absorptions are due to π → π* and n → π* electronic transitions within the aromatic systems. The quinoline moiety, in particular, gives rise to multiple absorption bands.
Computational and Theoretical Investigations of 2 4 Bromophenoxy Methyl Quinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of molecular geometries, electronic structures, and reactivity patterns. For a molecule like 2-((4-Bromophenoxy)methyl)quinoline, these calculations can predict its stability, how it might interact with other molecules, and which parts of the molecule are most likely to be involved in chemical reactions.
Density Functional Theory (DFT) Studies for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. scispace.com DFT methods are based on the principle that the total energy of a system is a functional of its electron density. This approach offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. youtube.com
DFT calculations can provide a wealth of information about the molecule's electronic properties. For instance, by calculating the distribution of electron density, one can identify which atoms in the this compound molecule are electron-rich or electron-poor. This information is crucial for understanding the molecule's polarity, solubility, and the nature of its chemical bonds. Studies on various quinoline (B57606) derivatives have successfully employed DFT to understand their structural and electronic characteristics, providing a reliable framework for investigating the title compound. rsc.orgnih.gov
Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule, its conformation, is critical to its properties and biological activity. Geometry optimization is a computational process that seeks to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has rotational freedom around the ether linkage and the bond connecting the methyl group to the quinoline ring, multiple stable conformations, or conformers, may exist.
Conformational analysis involves systematically exploring these different spatial arrangements to identify the most energetically favorable ones. This is often achieved by rotating specific bonds and calculating the energy at each step. The resulting potential energy surface reveals the global minimum energy conformation as well as other local minima. Understanding the preferred conformation of this compound is essential for predicting its shape and how it might fit into the active site of a biological target.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Energies)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The energies of the HOMO and LUMO and the energy gap between them (the HOMO-LUMO gap) are crucial parameters that govern a molecule's reactivity and stability. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org For this compound, FMO analysis would reveal the regions of the molecule most likely to participate in electron donation and acceptance, providing insights into its potential chemical reactions. nih.gov
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.org The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. Different colors on the MEP map indicate different values of the electrostatic potential. researchgate.net
Typically, regions of negative electrostatic potential (often colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas usually correspond to the presence of lone pairs of electrons on heteroatoms like oxygen and nitrogen. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. An MEP map of this compound would highlight the electron-rich nitrogen of the quinoline ring and the oxygen of the ether linkage as potential sites for electrophilic interaction, while the hydrogen atoms and regions near the bromine atom might show positive potential. researchgate.net
Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)
Some key global reactivity descriptors include:
Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as half of the HOMO-LUMO gap. A harder molecule is less reactive.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule is more reactive.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is a function of the chemical potential and hardness.
Calculating these descriptors for this compound would provide a quantitative assessment of its reactivity profile. researchgate.net
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
| Electronegativity (χ) | 4.15 |
| Electrophilicity Index (ω) | 3.67 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study the interactions between orbitals within a molecule. wisc.edu It provides a detailed picture of the bonding and delocalization of electron density. NBO analysis can identify and quantify hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. nih.gov
For this compound, NBO analysis could reveal important intramolecular interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the aromatic rings. This analysis can also provide information about the hybridization of atoms and the nature of the chemical bonds, further elucidating the electronic structure and stability of the molecule. nih.gov The stabilization energies calculated from NBO analysis can quantify the strength of these intramolecular charge transfer events.
Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to study the electronic excited states of molecules. It is instrumental in predicting UV-visible absorption spectra and understanding the nature of electronic transitions. nih.govprinceton.edu For this compound, TD-DFT calculations can elucidate how the molecule absorbs light and transitions to higher energy states.
Research Findings: Calculations for similar quinoline derivatives using TD-DFT, often with the B3LYP functional and a 6-31G(d,p) basis set, have been employed to predict their absorption spectra. nih.gov These studies typically focus on the lowest energy electronic transitions, which are crucial for understanding the photophysical behavior of the compound. The primary transitions in molecules of this class are often characterized as π–π* and n–π* transitions, involving the promotion of an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital.
For this compound, the highest occupied molecular orbital (HOMO) is expected to be located primarily on the electron-rich bromophenoxy and quinoline ring systems, while the lowest unoccupied molecular orbital (LUMO) would also be distributed across the π-conjugated system. TD-DFT calculations can predict the energies of these transitions, which correspond to the absorption maxima (λ_max) in the UV-visible spectrum. While specific experimental data for the title compound is not widely published, analysis of related structures suggests that the principal absorption bands would appear in the UV region. researchgate.net The accuracy of these predictions can be benchmarked against experimental data when available, with typical errors for excitation energies being within a fraction of an electron volt. cnr.itunits.it
Table 1: Illustrative TD-DFT Predicted Electronic Transitions for a Quinoline Derivative This table presents typical data obtained for related quinoline compounds to illustrate the output of TD-DFT calculations.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 3.85 | 322 | 0.152 | HOMO → LUMO (95%) |
| S₀ → S₂ | 4.21 | 294 | 0.089 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 4.55 | 272 | 0.230 | HOMO → LUMO+1 (91%) |
Molecular Modeling Approaches
Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules at an atomic level. These methods are vital for understanding the dynamic nature and interaction potential of compounds like this compound.
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of conformational changes, molecular flexibility, and intermolecular interactions.
Research Findings: For a molecule like this compound, MD simulations can be employed to study its behavior in various environments, such as in a solvent or interacting with a biological macromolecule. For instance, simulations in a water box would reveal information about its solvation, including the arrangement of water molecules around the solute and the stability of its conformation. Studies on related quinoline derivatives have used MD simulations to explore their binding modes and interaction stability within the active sites of proteins, such as enzymes or receptors. researchgate.netrsc.org These simulations can calculate the binding free energy, identify key interacting amino acid residues, and provide insights into the structural basis of molecular recognition, which is crucial for applications like drug design.
Monte Carlo (MC) simulations, particularly the Grand Canonical Monte Carlo (GCMC) method, are powerful tools for studying adsorption processes at the molecular level. rsc.org GCMC is used to predict the amount of a substance that will adsorb onto a solid surface at a given temperature and pressure. researchgate.netresearchgate.net
Research Findings: In the context of this compound, GCMC simulations could be used to investigate its potential as an adsorbate for applications in materials science, such as its removal from a solution using a porous material like a metal-organic framework (MOF) or activated carbon. chemrxiv.orgelsevierpure.com The simulation would model the interactions between the quinoline derivative and the adsorbent surface, taking into account van der Waals and electrostatic forces. The output of such simulations includes adsorption isotherms, which plot the amount of adsorbed substance versus pressure or concentration, and isosteric heats of adsorption, which quantify the strength of the interaction. researchgate.net These computational results can predict the adsorption capacity and selectivity of different adsorbent materials, guiding the development of new materials for separation or purification processes. rsc.orgresearchgate.net
Prediction of Spectroscopic Parameters
Computational methods are extensively used to predict spectroscopic parameters, which aids in the interpretation of experimental data and the structural elucidation of new compounds.
Density Functional Theory (DFT) calculations are highly effective for predicting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating the magnetic shielding tensors for NMR and the vibrational frequencies for IR, theoretical spectra can be generated and compared with experimental results. dergipark.org.tr
Research Findings: For this compound, DFT calculations, typically at the B3LYP/6-311G(d,p) level, can be performed on its optimized geometry to predict its spectroscopic characteristics. biointerfaceresearch.com
IR Spectroscopy: Theoretical vibrational analysis yields a set of frequencies and intensities corresponding to the fundamental vibrational modes of the molecule. These calculated frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies, allowing for a direct comparison with experimental FT-IR spectra. biointerfaceresearch.com For instance, characteristic peaks such as C-H stretching, C=N stretching of the quinoline ring, C-O-C ether linkage vibrations, and C-Br stretching can be assigned based on the computational output. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the isotropic magnetic shielding constants of ¹³C and ¹H atoms. These values are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS). The predicted chemical shifts for the various protons and carbons in the quinoline and bromophenoxy rings can be correlated with experimental ¹H and ¹³C NMR spectra to confirm the molecular structure. rsc.org
Table 2: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies for a Quinoline Derivative This table is based on data for similar quinoline structures to demonstrate the correlation between computed and observed IR peaks. biointerfaceresearch.com
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C-H) aromatic | 3065 | 3060 | Aromatic C-H stretch |
| ν(C-H) aliphatic | 2945 | 2950 | Methylene (B1212753) (-CH₂) stretch |
| ν(C=N) | 1620 | 1615 | Quinoline ring stretch |
| ν(C=C) | 1590 | 1585 | Aromatic ring stretch |
| ν(C-O-C) | 1245 | 1240 | Asymmetric ether stretch |
| ν(C-Br) | 650 | 655 | C-Br stretch |
Raman spectroscopy provides information about molecular vibrations, similar to IR spectroscopy, but is based on inelastic scattering of monochromatic light. Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed on or very near nanostructured metal surfaces, enabling detection at very low concentrations. mdpi.com
Research Findings: Computational studies are crucial for interpreting Raman and SERS spectra. DFT calculations can predict the Raman activities of the vibrational modes of this compound. For SERS, the interpretation is more complex as the observed spectrum is influenced by the molecule's orientation and interaction with the metal surface (e.g., silver or gold nanoparticles). researchgate.net Theoretical models can simulate the Raman spectra of the molecule in different orientations relative to a metal cluster. By comparing these simulated spectra with the experimental SERS data, the adsorption geometry can be inferred. For quinoline derivatives, it has been shown that adsorption can occur via the π-electrons of the aromatic system or the non-bonding electrons of the nitrogen atom, and the specific orientation affects which Raman modes are enhanced. dergipark.org.trresearchgate.net
Theoretical Studies of Electronic and Optical Properties
Theoretical and computational chemistry offer powerful tools to predict and understand the electronic and optical behavior of molecules like this compound without the need for laboratory synthesis and experimentation. These methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), allow for the calculation of a wide range of molecular properties, providing insights into the potential applications of novel compounds in materials science and photochemistry. For this compound, theoretical studies can elucidate its potential as a nonlinear optical material and as a photosensitizer.
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. This property is crucial for a variety of applications in optoelectronics, including optical switching and frequency conversion. The NLO response of a molecule is quantified by its hyperpolarizability. The first-order hyperpolarizability (β) is of particular interest as it governs second-order NLO phenomena like second-harmonic generation.
Computational methods, primarily DFT, are widely used to calculate the hyperpolarizability of organic molecules. These calculations can predict the NLO potential of a compound and guide the design of new materials with enhanced properties. For quinoline derivatives, the NLO response is often associated with intramolecular charge transfer (ICT) between electron-donating and electron-withdrawing groups attached to the quinoline scaffold.
A computational study on a series of push-pull naphthyridine derivatives, which are structurally related to quinolines, demonstrated that extending the conjugation and introducing strong donor-acceptor groups can lead to a significant increase in the calculated first hyperpolarizability values. rsc.org Another study on benzimidazole (B57391) derivatives, which also contain a fused heterocyclic ring system, showed that the strategic placement of electron-withdrawing groups can lead to promising NLO characteristics. nih.gov
The following table presents calculated first-order hyperpolarizability (β) values for some representative quinoline and related heterocyclic derivatives from the literature, which can serve as a basis for estimating the potential NLO properties of this compound.
| Compound | Method | First-Order Hyperpolarizability (β) (esu) | Reference |
|---|---|---|---|
| 3-[(4-Carboxyphenyl)carbamoyl]-4-hydroxy-2-oxo-1,2-dihydroxyquinoline-6-carboxylic acid | DFT | 15.827 × 10-30 | researchgate.net |
| 8-Hydroxyquinoline | Solvatochromic Method | 2.24 × 10-30 | researchgate.net |
The bromine atom in the 4-position of the phenoxy group is an electron-withdrawing group, which could enhance the ICT character of the molecule and thus its hyperpolarizability. However, the flexible methylene ether bridge might disrupt the π-conjugation between the quinoline and the bromophenoxy ring, which could potentially lower the NLO response compared to more rigid, fully conjugated systems. researchgate.net Detailed theoretical calculations on this compound would be necessary to accurately quantify its NLO properties.
Photosensitizers are molecules that, upon absorption of light, can transfer the absorbed energy to other molecules, often leading to the generation of reactive oxygen species (ROS) such as singlet oxygen. This property is the basis of photodynamic therapy (PDT), a medical treatment for cancer and other diseases. An effective photosensitizer should possess several key characteristics, including strong absorption in the therapeutic window (typically in the red or near-infrared region), a high quantum yield of triplet state formation, and a long-lived triplet state.
The potential of a molecule to act as a photosensitizer can be evaluated through computational methods. TD-DFT calculations can predict the energies of the excited singlet (S₁) and triplet (T₁) states. A small energy gap between the S₁ and T₁ states (ΔE(S₁-T₁)) and significant spin-orbit coupling are favorable for efficient intersystem crossing (ISC), the process by which the molecule transitions from the photoexcited singlet state to the triplet state. The presence of heavy atoms, such as bromine, in a molecule can significantly enhance the rate of ISC through the "heavy-atom effect."
For this compound, the presence of the bromine atom is a key structural feature that suggests a potential for photosensitizing activity. The heavy bromine atom can promote spin-orbit coupling, thereby facilitating the population of the triplet state upon photoexcitation.
While direct computational studies on the photosensitizer potential of this compound are not available, theoretical investigations of related systems provide a framework for understanding its potential behavior. For example, a study on the photochemical cycloaddition of quinoline itself provided a value for its triplet energy. nih.gov Understanding the triplet state energy is crucial as it must be higher than the energy of singlet oxygen (approximately 0.98 eV) to allow for efficient energy transfer.
The following table includes the triplet energy for quinoline and provides context for the potential properties of its derivatives.
| Compound | Triplet Energy (ET) (kcal/mol) | Reference |
|---|---|---|
| Quinoline | 61.9 | nih.gov |
The substitution on the quinoline ring can influence the energies of the excited states. The bromophenoxy-methyl group at the 2-position will likely alter the electronic structure and, consequently, the singlet and triplet state energies compared to the parent quinoline. researchgate.net A detailed computational study of this compound would be required to calculate its excited state energies, the singlet-triplet energy gap, and the spin-orbit coupling matrix elements to rigorously assess its potential as a photosensitizer for applications like PDT. The electron-withdrawing nature of the bromo-substituent could also play a role in the photophysical properties. mdpi.com
Reactivity and Reaction Pathways of 2 4 Bromophenoxy Methyl Quinoline
Electrophilic Substitution Reactions on the Quinoline (B57606) and Bromophenoxy Moieties
Electrophilic substitution reactions target electron-rich positions. In 2-((4-bromophenoxy)methyl)quinoline, both the quinoline and the bromophenoxy rings can undergo such reactions, though their reactivity differs.
Quinoline Moiety: The quinoline ring is generally resistant to electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, when reactions do occur, they preferentially take place on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. Substitution occurs predominantly at positions 5 and 8, which are the most electron-rich and can form more stable cationic intermediates. quimicaorganica.org Common electrophilic substitution reactions like nitration and halogenation will favor these positions. quimicaorganica.orgyoutube.com
Bromophenoxy Moiety: The phenoxy ring is activated towards electrophilic substitution by the electron-donating ether oxygen. The oxygen is an ortho-, para-director. However, the para position is already occupied by the bromine atom. Therefore, electrophilic attack is directed to the positions ortho to the ether linkage (C2' and C6'). The bromine atom is a deactivating group and a meta-director, which would direct incoming electrophiles to the positions meta to it (C3' and C5'). In this case, the strong activating and directing effect of the ether oxygen would dominate, favoring substitution at the positions ortho to the oxygen.
Nucleophilic Substitution Reactions at the Bromine Position and on the Quinoline Ring
Nucleophilic substitution reactions are favored at electron-deficient sites or positions with a good leaving group.
At the Bromine Position: The bromine atom on the phenoxy ring can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNA_r). This reaction is typically facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which is not the case here. However, under forcing conditions or with transition metal catalysis (see Section 5.3), this substitution is a key pathway for functionalization.
On the Quinoline Ring: The quinoline ring is electron-deficient, particularly in the pyridine (B92270) part of the heterocycle, making it susceptible to nucleophilic attack. The most electrophilic centers are positions 2 and 4. quora.com Since the C2 position is already substituted, nucleophilic attack on the ring itself would likely target C4. quora.comchempedia.info Reactions like the Chichibabin reaction (amination) typically occur at the C2 position of unsubstituted quinoline. For derivatives, if a good leaving group is present at C4, it can be displaced by nucleophiles. mdpi.comnih.gov
Cross-Coupling Reactions at the Bromine Position
The carbon-bromine bond on the phenoxy group is a prime site for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The reliability and versatility of these methods have made them standard in synthetic chemistry. nih.gov
Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, pairing the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction would allow the formation of a new carbon-carbon bond, linking the phenoxy group to a variety of aryl, heteroaryl, or alkyl groups. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product. libretexts.org Highly active catalyst systems have been developed that are effective for a wide range of substrates, including nitrogen-containing heterocycles. organic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. It is a key method for synthesizing arylamines and can be applied to introduce primary or secondary amine functionalities in place of the bromine atom.
Other notable cross-coupling reactions applicable to the C-Br bond include the Heck reaction (with alkenes), Sonogashira coupling (with terminal alkynes), Stille coupling (with organostannanes), and Negishi coupling (with organozinc reagents).
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Bromides
| Electrophile | Nucleophile | Catalyst System | Product | Yield | Reference |
| 2-(4-Bromophenyl)-1,3,4-oxadiazole | Neopentyl 4-fluorophenylboronic ester | Pd-CataCXiumA-G3, TMSOK | 2-(4'-(4-Fluorophenyl)-[1,1'-biphenyl]-4-yl)-1,3,4-oxadiazole | - | nih.gov |
| Benzoyl chloride | Phenylboronic acid | Nitrile-functionalized NHC palladium complex, KOH | Benzophenone | High | nih.gov |
| Bromobenzene | Phenylboronic acid | NHC–Pd(II) complexes, KOH | Biphenyl | High | nih.gov |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd/dialkylbiphenylphosphino ligand | 3-Amino-2-(2-methoxyphenyl)pyridine | 99% | organic-chemistry.org |
This table presents data for analogous aryl halide cross-coupling reactions to illustrate the potential of this transformation for this compound.
Functionalization of the Quinoline Ring System
Modern synthetic methods allow for the direct functionalization of the quinoline ring, often with high regioselectivity. rsc.orgrsc.org
The direct activation and functionalization of C–H bonds has become a transformative strategy in organic synthesis. scilit.com For quinolines, this approach allows for the introduction of substituents without pre-functionalization. The regioselectivity is controlled by the choice of catalyst, directing groups, and reaction conditions. rsc.orgscilit.com While the C2 position is often readily functionalized, methods have been developed to target other positions such as C3, C4, C5, and C8. nih.govacs.org For a 2-substituted quinoline like the title compound, C-H activation could potentially be directed to the C8 position, guided by the quinoline nitrogen, or to other positions on the carbocyclic ring.
The quinoline nitrogen can be oxidized to form a quinoline N-oxide using reagents like m-CPBA or H₂O₂. This transformation alters the electronic properties of the ring system, making it more susceptible to both electrophilic and nucleophilic attack. For instance, the N-oxide can activate the C2 and C4 positions for nucleophilic substitution and the C8 position for certain metal-catalyzed C-H functionalizations. acs.org
The methylene (B1212753) bridge (-CH₂-O-) could also be a site for oxidative reactions, potentially leading to cleavage or the formation of a carbonyl group, though this would require specific and likely harsh oxidative conditions. The quinoline ring itself is generally stable to oxidation, but under vigorous conditions, such as with hot alkaline potassium permanganate, the benzene ring can be opened while the pyridine ring remains intact. pharmaguideline.com
Ring-Opening and Ring-Expansion Reactions
Ring-opening and ring-expansion reactions of the quinoline scaffold are less common than substitution and functionalization reactions but can occur under specific conditions.
Ring-Opening: As mentioned, strong oxidation can lead to the cleavage of the carbocyclic ring. pharmaguideline.com Reductive cleavage is less common. In some specific cases, nucleophilic attack can lead to a ring-opening and ring-closing cascade, as seen in the Chichibabin amination of isoquinoline, though this is less typical for quinoline itself. youtube.com
Ring-Expansion: There are few general methods reported for the ring expansion of simple quinoline derivatives. Such transformations usually require specific substrates designed to undergo intramolecular rearrangements, for example, via carbene or nitrene insertions. No specific examples directly applicable to this compound have been identified in the reviewed literature.
Coordination Chemistry and Metal Complex Formation of this compound
The coordination chemistry of the specific compound this compound is not extensively documented in publicly available scientific literature. While the quinoline moiety is a well-known scaffold in coordination chemistry due to the Lewis basicity of the nitrogen atom, detailed research findings, including the synthesis and characterization of its metal complexes, are not readily found.
In general, quinoline and its derivatives are versatile ligands that coordinate to a wide array of transition metals. The nitrogen atom of the quinoline ring is a primary coordination site. Depending on the nature of the substituent at the 2-position, the ligand can be monodentate or can form chelate rings with the metal center. For instance, if the substituent contains another donor atom, such as oxygen or another nitrogen, it can lead to the formation of stable bidentate or tridentate complexes.
The broader class of quinoline-based ligands has been shown to form complexes with various metals, including but not limited to palladium, copper, zinc, and cobalt. lu.seuni-muenchen.deacs.org The coordination of these ligands to metal centers can significantly influence the electronic and steric properties of the resulting complexes, which in turn can be tailored for applications in catalysis and materials science. For example, palladium complexes of quinoline derivatives have been investigated for their catalytic activity in cross-coupling reactions. nih.gov
However, without specific studies on this compound, any discussion on its coordination behavior remains speculative. The ether oxygen in the (4-Bromophenoxy)methyl group could potentially act as a second donor site, allowing the ligand to chelate to a metal center through the quinoline nitrogen and the ether oxygen. This would result in the formation of a stable chelate ring. The steric and electronic properties of the bulky bromophenoxy group would also play a significant role in the geometry and stability of any potential metal complexes.
Further experimental investigation is required to elucidate the coordination chemistry of this compound, including the synthesis of its metal complexes, characterization of their structures, and evaluation of their properties.
Advanced Research Directions and Potential Applications in Materials Science and Catalysis
Design Principles for Quinoline-Based Materials
The rational design of molecular systems is fundamental to engineering new materials for therapeutic, optical, and electronic applications. acs.org Quinoline (B57606) and its derivatives are attractive candidates in this field due to their inherent photophysical and conductive properties, which can be finely tuned through synthetic modifications. acs.orgrsc.org
Molecular Design for Specific Material Properties (e.g., optical, electronic)
The development of materials with tailored optical and electronic properties often relies on creating molecules with specific donor-acceptor architectures to facilitate intramolecular charge transfer (ICT). Quinoline, being electron-deficient, frequently serves as an excellent electron acceptor unit. rsc.orgmdpi.com Its properties can be modulated by attaching various electron-donating groups.
Quantum chemical design using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) has become a powerful tool for predicting the properties of novel materials before their synthesis. rsc.orgrsc.org Studies on quinoline-carbazole derivatives, for instance, show that by structurally tailoring the donor and acceptor units, one can engineer materials with significant nonlinear optical (NLO) properties. rsc.orgrsc.orgresearchgate.net These properties are crucial for applications in fields like biophysics, medicine, and optoelectronics. rsc.orgresearchgate.net
Key design strategies include:
Donor-Acceptor Architecture: Creating D-A, D-A-D, or A-D-π-A type structures to enhance charge transfer characteristics. rsc.org In such systems, an electron-rich moiety like carbazole (B46965) acts as the donor, while the quinoline ring functions as the acceptor. rsc.org
π-Spacer Modification: Introducing and modifying π-conjugated spacers between donor and acceptor units to tune the electronic communication and energy levels of the frontier molecular orbitals (HOMO/LUMO). rsc.org
Terminal Group Functionalization: Attaching different terminal acceptor or donor groups to the core structure to systematically adjust the HOMO-LUMO energy gap (Egap). rsc.org A smaller Egap is often associated with higher chemical reactivity, lower kinetic stability, and enhanced NLO properties. rsc.orgmdpi.com
For 2-((4-Bromophenoxy)methyl)quinoline, the quinoline core acts as the acceptor, while the phenoxy group can serve as a donor, with the bromine atom providing a site for further functionalization or subtly modifying the electronic properties. Theoretical studies on similar structures could predict its potential in optoelectronic applications. mdpi.com
| Design Strategy | Target Property | Example System | Key Findings |
| A–D–π–A Architecture | Nonlinear Optical (NLO) Properties | Quinoline-Carbazole Derivatives | Structural tailoring of donor and acceptor units significantly impacts photophysical, electronic, and NLO properties. rsc.orgrsc.org |
| Terminal Acceptor Modification | Tunable Energy Gap | Quinoline-Carbazole with different terminal acceptors | Modifying terminal groups alters the HOMO-LUMO gap; a smaller gap often correlates with a larger NLO response. rsc.org |
| Schiff Base Formation | Charge Transfer Properties | N-(quinolin-3-ylmethylene)anilines | Quinoline Schiff bases exhibit unique optical properties due to extensive electron delocalization and high non-linearity. mdpi.com |
Self-Assembly and Supramolecular Structures
Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, is a powerful tool for creating complex, functional materials from the bottom up. acs.org Although a less explored motif in supramolecular chemistry compared to other heterocycles, quinoline is capable of forming robust and well-defined architectures through interactions like hydrogen bonding, C–H···π, and π–π stacking. acs.orgrsc.org
The rational design of quinoline-based tectons (building blocks) can lead to materials with emergent properties. For example, a new gelator molecule containing a quinoline group was shown to self-assemble into different structures with varying surface wettabilities, from super-hydrophilic to super-hydrophobic. rsc.orgrsc.org The self-assembly process can be influenced by the solvent, leading to the formation of diverse supramolecular architectures such as fibers, tubes, ribbons, and vesicles. rsc.org
Key non-covalent interactions in quinoline-based systems include:
π–π Stacking: The planar, aromatic nature of the quinoline ring promotes face-to-face stacking, which is beneficial for applications in organic semiconductors. acs.org
Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding (e.g., -OH, -NH2, amides) allows for the formation of predictable and directional assemblies, such as helices and chains. acs.orgrsc.org
Intermolecular B-N Bonds: In a unique case, 8-quinolineboronic acid was found to self-assemble through intermolecular B-N bonds, reinforced by π-π stacking and hydrogen bonding, creating a complex supramolecular network. nih.gov
The structure of this compound, with its quinoline nitrogen, ether oxygen, and aromatic rings, possesses multiple sites for engaging in such non-covalent interactions, suggesting its potential to form interesting and potentially useful supramolecular structures.
| Quinoline Derivative Type | Driving Interaction(s) | Resulting Supramolecular Structure | Reference |
| 2-Styryl-8-hydroxy Quinolines | O–H···O, C–H···π, π–π stacking | Helices, 3D frameworks | acs.org |
| Quinoline-based Gelator | van der Waals, π-π stacking | Organogels, nanofibers | rsc.orgrsc.org |
| 8-Hydroxyquinoline with Calixarenes | Electrostatic, H-bonding, π-stacking | Polymeric sandwich complexes, chain-like aggregates | rsc.org |
| 8-Quinolineboronic acid | Intermolecular B-N bonds, π–π stacking, H-bonding | Self-assembled solid-state network | nih.gov |
Catalytic Applications of this compound and its Metal Complexes
Quinoline derivatives are widely used as ligands in transition metal catalysis due to the coordinating ability of the quinoline nitrogen. researchgate.netcumbria.ac.uknih.gov The formation of metal complexes can enhance catalytic activity and selectivity in a wide range of organic transformations. cumbria.ac.uk While no catalytic applications of this compound itself have been reported, its structure suggests it could serve as an effective N,O-bidentate ligand. The quinoline nitrogen and the ether oxygen atom are positioned to form a stable chelate ring with a metal center, a common feature in successful catalyst design.
Ligand Design for Transition Metal Catalysis
The performance of a metal catalyst is critically dependent on the steric and electronic properties of its ligands. umsl.edu The design of ligands aims to create a specific coordination environment around the metal center to promote a desired reaction pathway. For quinoline-based systems, this involves several strategies:
Multidentate Coordination: Designing ligands that can bind to the metal through multiple atoms (e.g., N,N- or N,O-bidentate ligands) often leads to more stable and selective catalysts. nih.govresearchgate.net Schiff base ligands derived from quinolines are a prominent example, forming stable complexes with numerous transition metals. researchgate.net
Electronic Tuning: The electronic properties of the ligand can be adjusted by adding electron-donating or electron-withdrawing substituents to the quinoline ring or its appendages. This tuning influences the electron density at the metal center, which in turn affects its catalytic activity. umsl.edu
Steric Hindrance: The introduction of bulky groups on the ligand can control the access of substrates to the metal center, thereby influencing selectivity, particularly in asymmetric catalysis. umsl.edu
Chiral Scaffolds: Incorporating chirality into the quinoline ligand framework is a key strategy for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds of pharmaceutical interest. researchgate.net
This compound could potentially act as an N,O-bidentate ligand, where the bromine atom could be used as a handle for further modification or to subtly tune the ligand's electronic character.
Investigation of Catalytic Mechanisms (theoretical)
Understanding the reaction mechanism is crucial for optimizing existing catalysts and designing new ones. Theoretical studies, often using DFT, play a vital role in elucidating these mechanisms. For quinoline-based catalytic systems, several mechanisms have been proposed. For instance, a cooperative catalytic system using CuI and a secondary amine for the synthesis of 2-substituted quinolines is thought to proceed through the formation of an iminium ion and a copper acetylide, followed by an addition/cycloisomerization cascade. organic-chemistry.org
In many copper-catalyzed reactions involving halo-substituted aromatics, the mechanism often involves:
Coordination: The quinoline ligand coordinates to the metal center (e.g., Cu(I)).
Oxidative Addition: The metal center undergoes oxidative addition into a substrate's C-X bond (e.g., C-Br).
Complexation and Reductive Elimination: The resulting intermediate reacts with another substrate, followed by reductive elimination to form the product and regenerate the active catalyst. frontiersin.org
A theoretical investigation into the catalytic cycle of a metal complex of this compound would likely explore its coordination geometry, the stability of intermediates, and the energy barriers associated with key steps like oxidative addition and reductive elimination.
Theoretical Exploration as Fluorescent Chemosensors
Quinoline derivatives are excellent platforms for the design of fluorescent chemosensors for detecting metal ions, which is vital for environmental and biological monitoring. epstem.netnih.gov The fluorescence of the quinoline core is often sensitive to its chemical environment and can be modulated by the binding of a target analyte. epstem.net
Theoretical calculations are instrumental in understanding and predicting the sensing mechanism. epstem.netepstem.net DFT is used to determine the 3D geometries of the sensor and its metal complexes, calculate spectroscopic properties, and elucidate the binding mechanism. epstem.net Common sensing mechanisms for quinoline-based sensors include:
Photoinduced Electron Transfer (PET): In the "off" state, the fluorescence of the fluorophore is quenched by an electron transfer from a receptor unit. Upon ion binding, the receptor's redox potential changes, inhibiting PET and "turning on" the fluorescence.
Intramolecular Charge Transfer (ICT): Ion binding can alter the donor-acceptor character of the molecule, leading to a shift in the emission wavelength. researchgate.net
Fluorescence Resonance Energy Transfer (FRET): This mechanism involves energy transfer between a donor and an acceptor fluorophore, which is modulated by the binding event. researchgate.net
For example, a computational study on a quinoline-based sensor showed that upon coordination with Zn2+ and Hg2+, conformational changes occurred, and the charge on the metal cation was significantly reduced, proving coordination. epstem.net These structural and electronic changes were correlated with observable changes in the UV-Vis spectra. epstem.net Similarly, a novel quinoline-based Schiff base was designed as a fluorescent "on-off" sensor for Pb2+ ions, with DFT calculations confirming the optimized geometry and the HOMO-LUMO energy gap of the sensor molecule. nih.gov Given its structure, this compound could be theoretically explored as a ratiometric or "turn-off" sensor, where coordination of a metal ion to the quinoline nitrogen and ether oxygen quenches its native fluorescence.
| Sensor System | Target Ion(s) | Theoretical Method | Key Theoretical Finding |
| Quinoline-anthracene derivative | Zn2+, Hg2+ | DFT (B3LYP/6-31++G(d,p)) | Coordination induces conformational changes and alters UV-Vis spectra. epstem.net |
| General Quinoline-based chemosensors | Various metal ions | DFT (B3LYP/6-311++(d,p)) | Used to determine 3D geometries, spectroscopic properties, and metal-binding mechanisms. epstem.netepstem.net |
| Mono Schiff base of quinoline | Pb2+ | DFT | Optimized geometry and HOMO-LUMO energy gap (1.9340 eV) were calculated for the sensor. nih.gov |
Computational Studies in Corrosion Inhibition Mechanisms
Computational chemistry has emerged as a powerful tool for elucidating the mechanisms of corrosion inhibition at the molecular level. For quinoline derivatives, including scaffolds related to this compound, these studies provide valuable insights into their protective action on metal surfaces. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are at the forefront of this research, allowing for the prediction of inhibition efficiency and the rational design of new, more effective corrosion inhibitors. bioline.org.brkfupm.edu.saresearchgate.netias.ac.inajol.inforesearchgate.netresearchgate.netresearchgate.netresearchgate.netdocumentsdelivered.com
DFT calculations are employed to determine the relationship between the molecular structure of an inhibitor and its corrosion inhibition capabilities. researchgate.net Key quantum chemical parameters are calculated to this end, including the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), electronegativity (χ), and global hardness (η). bioline.org.brajol.inforesearchgate.net
The EHOMO is associated with the electron-donating ability of a molecule; a higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of a metal, enhancing the inhibition efficiency. bioline.org.br Conversely, the ELUMO signifies the ability of a molecule to accept electrons from the metal surface. A lower ELUMO value suggests a greater capacity for electron acceptance. The energy gap, ΔE, is a crucial parameter for the reactivity of the inhibitor molecule. A smaller ΔE facilitates adsorption onto the metal surface and, consequently, higher inhibition efficiency. bioline.org.brresearchgate.net The dipole moment is another important descriptor, providing information about the polarity of the molecule and its potential to adsorb on the metal surface. bioline.org.br
Molecular dynamics simulations offer a dynamic perspective on the interaction between the inhibitor molecules and the metal surface. These simulations can model the adsorption behavior of the inhibitor on the metal surface in a corrosive medium, providing insights into the formation of a protective film. researchgate.netresearchgate.netnih.govyoutube.com The binding energy between the inhibitor and the metal surface is a key output of these simulations, with a higher binding energy indicating stronger and more stable adsorption, and therefore, better corrosion protection. researchgate.net
Table 1: Calculated Quantum Chemical Parameters for Representative Quinoline Derivatives
| Quinoline Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |
|---|---|---|---|---|---|
| Ethyl 2-(((8-hydroxyquinolin-5-yl)methyl)amino)acetate (QN1) | -8.598 | -1.361 | 7.237 | 1.896 | bioline.org.brajol.inforesearchgate.net |
| 5-((benzylamino)methyl)quinolin-8-ol (QN2) | -8.367 | -1.415 | 6.952 | 2.545 | bioline.org.brajol.inforesearchgate.net |
| 5-(azidomethyl)quinolin-8-ol (QN3) | -8.843 | -2.122 | 6.721 | 4.608 | bioline.org.brajol.inforesearchgate.net |
| 2-chloro quinoline 3-carbaldehyde (CQC) | -6.69 | -2.57 | 4.12 | 4.88 | ias.ac.inresearchgate.net |
Future Perspectives in Advanced Synthetic Methodologies for Related Scaffolds
The synthesis of quinoline scaffolds is a mature field of organic chemistry, yet it continues to evolve with the advent of novel and more efficient synthetic strategies. While classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses remain fundamental, the future of quinoline synthesis is geared towards the principles of green chemistry and the development of highly selective and atom-economical reactions. tandfonline.comnih.govnih.govmdpi.com
A significant trend is the move away from harsh reaction conditions, such as high temperatures and the use of hazardous reagents, towards more environmentally benign alternatives. tandfonline.comnih.gov This includes the use of greener solvents like water and ethanol (B145695), and the development of catalyst-free reaction conditions. researchgate.net
Catalysis plays a pivotal role in modern quinoline synthesis. The use of nanocatalysts is a promising area, offering high efficiency and the potential for catalyst recovery and reuse. nih.gov For instance, magnetic iron oxide nanoparticles have been employed as catalysts for the synthesis of pyrimido[4,5-b]quinolones in water. nih.gov Organocatalysis has also emerged as a powerful, metal-free approach to constructing the quinoline core, avoiding the toxicity associated with heavy metals. nih.gov Furthermore, transition-metal-catalyzed reactions, such as those involving copper, palladium, and gold, continue to be refined for the synthesis of highly functionalized quinolines. acs.orgthieme-connect.comorganic-chemistry.org Copper-catalyzed cascade reactions, for example, have been developed for the direct synthesis of 2-substituted quinolines. organic-chemistry.org
Energy sources for promoting these reactions are also diversifying. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for various quinoline derivatives. tandfonline.comnih.gov Ultrasound-assisted synthesis is another energy-efficient method being explored. nih.gov
The future of quinoline synthesis will likely see a greater integration of these advanced methodologies to create novel derivatives with tailored properties for applications in materials science, catalysis, and beyond. The focus will remain on developing sustainable and efficient synthetic routes that provide access to a wide diversity of functionalized quinoline scaffolds. acs.orgnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ethyl 2-(((8-hydroxyquinolin-5-yl)methyl)amino)acetate |
| 5-((benzylamino)methyl)quinolin-8-ol |
| 5-(azidomethyl)quinolin-8-ol |
| 2-chloro quinoline 3-carbaldehyde |
| (2-chloro-quinoline-3ylmethyl)-p-tolyl-amine |
Q & A
Q. What are the key synthetic methodologies for preparing 2-((4-bromophenoxy)methyl)quinoline, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-bromophenol with 2-(chloromethyl)quinoline in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF or DMSO) . Optimization involves monitoring reaction progress using TLC or HPLC and adjusting temperature (80–120°C) and reaction time (12–24 hours). HRMS (High-Resolution Mass Spectrometry) is critical for confirming molecular identity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign signals for the quinoline ring (δ 7.5–9.0 ppm for aromatic protons) and the 4-bromophenoxy group (δ 6.8–7.4 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly the C-O-C bridge between quinoline and bromophenyl groups .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated degradation studies:
- pH Stability : Expose the compound to buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Thermal Stability : Use TGA (Thermogravimetric Analysis) to determine decomposition temperatures and DSC (Differential Scanning Calorimetry) for phase transitions .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the bioactivity of this compound derivatives?
- Methodology :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and binding affinity .
- Molecular Docking : Screen against targets like α-glucosidase (for hypoglycemic activity) or acetylcholinesterase (for neurodegenerative diseases) using AutoDock Vina .
- MD Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability and conformational changes .
Q. How can structural modifications of the quinoline core enhance pharmacological properties while minimizing toxicity?
- Methodology :
- SAR Studies : Introduce substituents (e.g., electron-withdrawing groups at the 6-position) to modulate lipophilicity and bioavailability. For example, replacing bromine with trifluoromethyl groups improves metabolic stability .
- Toxicity Prediction : Use in silico tools like ProTox-II to prioritize low-toxicity derivatives before in vitro assays (e.g., hepatocyte viability tests) .
Q. What strategies resolve contradictions in reported biological activities of quinoline derivatives?
- Methodology :
- Meta-Analysis : Compare datasets from multiple studies (e.g., antimicrobial IC₅₀ values) using statistical tools (ANOVA, p-value adjustments) to identify outliers .
- Experimental Validation : Replicate conflicting results under standardized conditions (e.g., fixed cell lines, consistent assay protocols) .
Q. How can researchers address challenges in synthesizing high-purity this compound?
- Methodology :
- Chromatography : Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) to remove byproducts like unreacted 4-bromophenol .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to yield single crystals for XRD validation .
Q. What role does the 4-bromophenoxy moiety play in the compound’s reactivity and intermolecular interactions?
- Methodology :
- Crystallography : Analyze packing motifs (e.g., π-π stacking between quinoline rings, halogen bonding via bromine) .
- Kinetic Studies : Compare reaction rates of bromophenyl vs. non-halogenated analogs in nucleophilic substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
